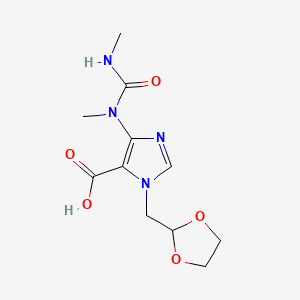
1-((1,3-Dioxolan-2-yl)methyl)-4-(1,3-dimethylureido)-1H-imidazole-5-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((1,3-Dioxolan-2-yl)methyl)-4-(1,3-dimethylureido)-1H-imidazole-5-carboxylic Acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a dioxolane ring, an imidazole ring, and a carboxylic acid group, which may contribute to its diverse chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1,3-Dioxolan-2-yl)methyl)-4-(1,3-dimethylureido)-1H-imidazole-5-carboxylic Acid typically involves multiple steps, including the formation of the dioxolane ring, the imidazole ring, and the carboxylic acid group. Common synthetic routes may include:
Formation of the Dioxolane Ring: This step may involve the reaction of a diol with an aldehyde or ketone under acidic conditions.
Formation of the Imidazole Ring: This step may involve the cyclization of a diamine with a carbonyl compound.
Introduction of the Carboxylic Acid Group: This step may involve the oxidation of an alcohol or the hydrolysis of an ester.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale production, including the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
化学反応の分析
Types of Reactions
1-((1,3-Dioxolan-2-yl)methyl)-4-(1,3-dimethylureido)-1H-imidazole-5-carboxylic Acid may undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound may be reduced to form alcohols or amines.
Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antimicrobial or anticancer properties.
Medicine: As a potential drug candidate for the treatment of various diseases.
Industry: As a precursor for the synthesis of specialty chemicals or materials.
作用機序
The mechanism of action of 1-((1,3-Dioxolan-2-yl)methyl)-4-(1,3-dimethylureido)-1H-imidazole-5-carboxylic Acid may involve interactions with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
類似化合物との比較
Similar Compounds
1-((1,3-Dioxolan-2-yl)methyl)-4-(1,3-dimethylureido)-1H-imidazole-4-carboxylic Acid: A similar compound with a different position of the carboxylic acid group.
1-((1,3-Dioxolan-2-yl)methyl)-4-(1,3-dimethylureido)-1H-imidazole-5-carboxamide: A similar compound with a carboxamide group instead of a carboxylic acid group.
Uniqueness
1-((1,3-Dioxolan-2-yl)methyl)-4-(1,3-dimethylureido)-1H-imidazole-5-carboxylic Acid is unique due to its specific combination of functional groups and its potential reactivity and bioactivity. This uniqueness may make it a valuable compound for various applications in research and industry.
特性
分子式 |
C11H16N4O5 |
|---|---|
分子量 |
284.27 g/mol |
IUPAC名 |
3-(1,3-dioxolan-2-ylmethyl)-5-[methyl(methylcarbamoyl)amino]imidazole-4-carboxylic acid |
InChI |
InChI=1S/C11H16N4O5/c1-12-11(18)14(2)9-8(10(16)17)15(6-13-9)5-7-19-3-4-20-7/h6-7H,3-5H2,1-2H3,(H,12,18)(H,16,17) |
InChIキー |
KWPXOXGXVAHIAT-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)N(C)C1=C(N(C=N1)CC2OCCO2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


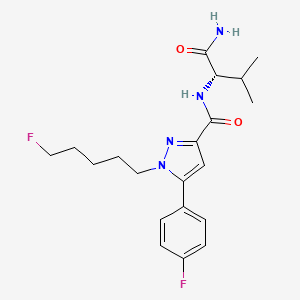
![2-Amino-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one](/img/structure/B13428833.png)

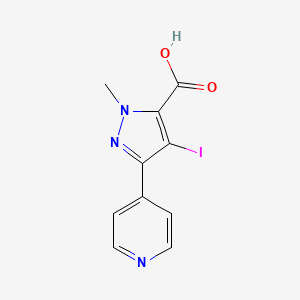
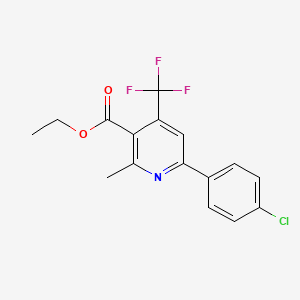
![1-[(2R,3S,4S,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)thiolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13428872.png)
![7-Fluorobenzo[b]thiophene-6-carbaldehyde](/img/structure/B13428879.png)

![[(3S,8S,9S,10R,13S,14S,17S)-17-formyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13428886.png)
![1-[(Piperidin-1-yl)methyl]cyclopentan-1-ol](/img/structure/B13428890.png)
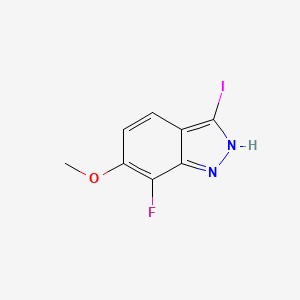
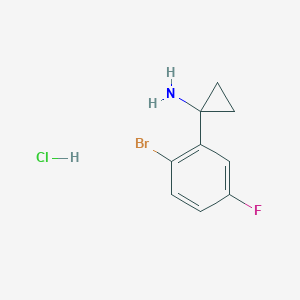
![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13428915.png)
![4-Bromo-1H-pyrrolo[2,3-D]pyridazine](/img/structure/B13428916.png)
